molecular formula C10H17NO2 B2581356 N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide CAS No. 2201618-85-9

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide

Cat. No. B2581356
CAS RN: 2201618-85-9
M. Wt: 183.251
InChI Key: WBQKECKFRJJPFA-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide, also known as ABP-786, is a novel compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of compounds known as cyclobutanes, which have been found to exhibit a range of biological activities. ABP-786 has been shown to have promising effects in the treatment of various diseases, including hypertension and Alzheimer's disease. In

Scientific Research Applications

Novel Binding Sites and Inhibitors for FTO Protein

Research has identified compounds such as N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB) as inhibitors of the fat mass and obesity-associated protein (FTO), revealing novel binding sites that could provide insights into new therapeutic targets for obesity or obesity-associated diseases (Wu He et al., 2015).

Antiviral Carbocyclic Analogues

Compounds with cyclobutyladenine structures have been synthesized and evaluated for antiviral activities, demonstrating potential as potent antiviral carbocyclic analogues (T. Maruyama, Y. Hanai, Y. Sato, 1992).

Radiosynthesis for Tumor Imaging

An improved synthesis method for the precursor of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) has been developed, showing promise for tumor imaging with positron emission tomography (PET). This advancement is crucial for the routine production of anti-[18F]FACBC for human use (J. McConathy et al., 2003).

Prodrug Forms for Amides

Research on N-acyl and N-alkoxycarbonyl derivatives of benzamide and similar compounds has been conducted to assess their suitability as prodrugs for the amide group in various drug substances and bioactive peptides. This study highlights the chemical stability and enzymatic hydrolysis properties of these derivatives (A. H. Kahns, H. Bundgaard, 1991).

Boron Neutron Capture Therapy Agent

A novel synthesis of a boronated aminocyclobutanecarboxylic acid aims to utilize it in neutron capture therapy, indicating potential use in treating brain tumors (G. Kabalka, Min-Liang Yao, 2003).

properties

IUPAC Name

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-11(8-5-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKECKFRJJPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C(=O)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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